molecular formula C15H14N2O B2560661 N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide CAS No. 2094445-80-2

N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide

Cat. No. B2560661
CAS RN: 2094445-80-2
M. Wt: 238.29
InChI Key: LAJAHQKDYXGTOP-UHFFFAOYSA-N
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Description

“N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . Another study reported the synthesis of a compound through reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .


Molecular Structure Analysis

The molecular structure of “N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide” and its derivatives can be analyzed using classical molecular simulation methods . These methods can provide a description of an arrangement of intercalated molecules within a layered structure . The calculation results can reveal a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .


Chemical Reactions Analysis

The chemical reactions involving “N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide” and its derivatives can be complex. For example, one study reported the arrangement of N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives in the interlayer space of zirconium sulfophenylphosphonate . Another study discussed the synthesis of a target compound optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide” can be studied using various methods. For instance, the density, viscosity, and ultrasonic velocity of a similar compound, N-phenyl-3-(pyridin-4-yl) prop-2-enamide, in a solution of ethanol have been studied with different concentrations .

Future Directions

The future directions for the study of “N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide” and its derivatives could include further exploration of their potential uses in non-linear optics , as anti-tubercular agents , and other medical applications. Additionally, more comprehensive studies on their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards could provide valuable insights.

properties

IUPAC Name

N-[(4-pyridin-4-ylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-15(18)17-11-12-3-5-13(6-4-12)14-7-9-16-10-8-14/h2-10H,1,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJAHQKDYXGTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(pyridin-4-yl)phenyl]methyl}prop-2-enamide

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